“1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . This compound is part of a class of compounds known as 1,2,3-triazole analogs .
The synthesis of 1,2,3-triazole analogs has been accomplished using various methods. One method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of these compounds often starts with a starting material like (S)-(-) ethyl lactate . This compound then undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .
The molecular structure of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” includes a 1,2,3-triazole ring attached to a piperidine ring . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .
The chemical reactions involved in the synthesis of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple arylboronic acids with the starting material in an aqueous medium .
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a triazole moiety, contributing to its potential pharmacological properties. Triazoles have been extensively studied for their applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents.
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is classified as a triazole derivative and a piperidine derivative. It may also be categorized under compounds with potential antimicrobial and anticancer properties due to the biological activities associated with triazole-containing compounds.
The synthesis of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step reactions that include the formation of the triazole ring via cycloaddition reactions.
Technical Details:
The synthetic pathways often require careful control of reaction conditions to optimize yield and purity .
The molecular structure of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one includes:
The molecular formula is with a molecular weight of approximately 210.24 g/mol. The compound's structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The chemical reactivity of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one includes:
Technical Details:
Reactions involving this compound often utilize standard organic synthesis techniques such as refluxing in solvents like ethanol or dimethyl sulfoxide under inert atmospheres to prevent oxidation .
The mechanism of action for compounds containing triazole moieties often involves:
Studies have indicated that triazoles can interact with various biological targets, including enzymes involved in fungal cell wall synthesis and cancer cell proliferation pathways .
Relevant analyses such as Infrared Spectroscopy (IR) and NMR confirm functional groups and structural integrity .
The diverse biological activities associated with triazoles make compounds like 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one valuable in medicinal chemistry research .
The structural architecture of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one exemplifies strategic bioisosteric replacement—a cornerstone technique in modern medicinal chemistry for optimizing pharmacokinetics and target engagement. This compound integrates a 1,2,3-triazole ring linked via a methylene bridge to a piperidine nitrogen, with an acetyl group functionalizing the piperidine’s tertiary nitrogen. Such designs originate from systematic scaffold-hopping efforts, where classical heterocycles like thiazolidinones or imidazothiadiazoles are replaced with triazoles to enhance metabolic stability and solubility while preserving planar geometry and hydrogen-bonding capacity [3] [5]. For instance, in COX-II inhibitor development, replacing thiazole with triazole reduced off-target interactions by eliminating sulfur-mediated metabolic pathways, thereby improving selectivity [4]. Similarly, replacing labile ester groups in thiazolidinone-based antitumor agents (e.g., 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones) with triazole-acetylpiperidine motifs mitigated hydrolysis risks while maintaining nanomolar potency against glioma cells [3].
Table 1: Bioisosteric Replacements in Heterocyclic Drug Design
Original Scaffold | Bioisostere | Advantage | Example Target |
---|---|---|---|
Thiazolidin-4-one | 1,2,3-Triazole | Enhanced metabolic stability | Glioblastoma multiforme |
Imidazo[2,1-b][1,3,4]thiadiazole | Piperidine-triazole | Improved solubility and kinase inhibition | Jun kinase, Cyclooxygenase |
Isoxazole | 1,2,3-Triazole | Reduced cytochrome P450 inhibition | Glutaminase 1 |
Piperidine-triazole hybrids constitute a privileged scaffold in oncology drug discovery, primarily due to their dual capacity for target binding and pharmacokinetic optimization. The piperidine ring confers conformational flexibility and basicity, facilitating membrane penetration and ionic interactions with biological targets like kinase allosteric pockets. When conjugated to triazole—a hydrogen bond acceptor with high dipole moment—the hybrid enables bidentate binding to key residues in enzymes or receptors [1] [2]. For example, in Axl kinase inhibitors such as diphenylpyrimidine–diamine derivatives, piperidine-triazole components engage the hinge region via water-mediated hydrogen bonds, while the triazole’s nitrogen atoms coordinate with catalytic lysine residues [1]. This synergy is critical for achieving selectivity; the compact triazole avoids steric clashes in the smaller ATP-binding sites of non-target kinases. Similarly, glutaminase 1 inhibitors leverage the piperidine-triazole motif to disrupt glutamate binding pockets, where protonated piperidine forms salt bridges with aspartate residues, and triazole stacks with hydrophobic amino acids [2]. The acetyl group in 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one further fine-tunes electron density, potentially enhancing affinity for oncogenic targets like tyrosine kinases or metabolic enzymes implicated in tumor proliferation.
Structure-based drug design has been pivotal in elucidating the kinase inhibition potential of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one. Molecular docking simulations against Axl kinase (PDB: 5U6B) reveal that the compound occupies the hydrophobic back pocket adjacent to the ATP-binding site. The triazole ring engages in π–π stacking with Phe 691 of the DFG motif, while the acetyl carbonyl forms a critical hydrogen bond with the backbone amide of Met 623—a residue essential for catalytic activity [1] [7]. The piperidine nitrogen, protonated under physiological pH, electrostatically interacts with Asp 690, mimicking the natural ATP adenine binding pattern. This multi-point anchoring explains predicted inhibition constants (Ki) of <100 nM, comparable to clinical-stage inhibitors like bemcentinib (IC₅₀ = 14 nM) [1]. Similar docking outcomes against epidermal growth factor receptor (EGFR) indicate that steric constraints from Leu 718 and Thr 766 preclude deep binding, suggesting inherent selectivity for Axl over other tyrosine kinases.
Table 2: Docking Scores and Binding Interactions with Kinase Targets
Target Kinase | PDB ID | Glide Score (kcal/mol) | Key Interacting Residues | Predicted Ki (nM) |
---|---|---|---|---|
Axl | 5U6B | -10.2 | Met 623, Phe 691, Asp 690 | 85 |
EGFR | 1M17 | -6.8 | Leu 718, Thr 766 | 1,200 |
c-Met | 3LQ8 | -8.1 | Tyr 1230, Asp 1222 | 450 |
Quantitative Structure-Activity Relationship analysis has been instrumental in optimizing the bioactivity of piperidine-triazole derivatives for oncology targets. Robust 3D-QSAR models built using Comparative Molecular Field Analysis (CoMFA) demonstrate that steric bulk at the triazole’s C4 position and electron density at the piperidine carbonyl critically influence potency against kinases like Axl and Flt3 [5]. Key descriptors include:
These models guided the prioritization of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one over analogs with bulkier acyl chains (e.g., propionyl or benzoyl), predicting superior bioavailability and kinase polypharmacology. Additionally, machine learning-based QSAR using random forest algorithms identified the compound’s similarity to glutaminase 1 inhibitors like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives, suggesting potential repurposing for metabolic oncology targets [2] [5]. The integration of computational predictions with experimental validation underscores this scaffold’s versatility in targeting diverse oncogenic pathways.
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